sPLA2-X inhibitor 31

sPLA2-X IC50 Potency

Select sPLA2-X Inhibitor 31 for unambiguous isoform-specific interrogation. With an IC50 of 26 nM against sPLA2-X and 12-/80-fold selectivity over sPLA2-IIa/sPLA2-V, this indole-2-carboxamide probe uniquely isolates sPLA2-X contributions in HDL modification, foam cell formation, and eicosanoid synthesis. Unlike broad-spectrum agents such as varespladib, its clean off-target profile ensures rigorous target validation. Supplied at ≥98% purity for reproducible macrophage, endothelial, and eosinophil studies.

Molecular Formula C19H15F3N2O4
Molecular Weight 392.3 g/mol
Cat. No. B11936692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesPLA2-X inhibitor 31
Molecular FormulaC19H15F3N2O4
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O
InChIInChI=1S/C19H15F3N2O4/c20-19(21,22)28-14-6-5-12-9-16(18(23)27)24(15(12)10-14)13-3-1-2-11(8-13)4-7-17(25)26/h1-3,5-6,8-10H,4,7H2,(H2,23,27)(H,25,26)
InChIKeyYOCROJNDVYFOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why sPLA2-X Inhibitor 31 Is a High-Selectivity Research Tool for Group X Secreted Phospholipase A2


sPLA2-X Inhibitor 31 (CAS 2241025-50-1) is a small-molecule inhibitor of secreted phospholipase A2 type X (sPLA2-X), belonging to the indole-2-carboxamide chemical series [1]. It is characterized by its potent inhibition of sPLA2-X and its selectivity over other sPLA2 isoforms, specifically sPLA2-IIa and sPLA2-V .

Why Generic sPLA2 Inhibitors Cannot Replace sPLA2-X Inhibitor 31 in sPLA2-X-Specific Research


Secreted phospholipase A2 enzymes comprise a family of isoforms (e.g., groups IB, IIA, V, X) with distinct tissue distributions and biological functions [1]. Broad-spectrum sPLA2 inhibitors, such as varespladib, do not distinguish between these isoforms, confounding experimental interpretation in disease models where sPLA2-X plays a unique role . The quantitative selectivity profile of sPLA2-X Inhibitor 31, detailed below, enables isoform-specific interrogation that generic inhibitors cannot provide [2].

sPLA2-X Inhibitor 31: Quantified Selectivity and Functional Differentiation vs. In-Class Comparators


Potency Advantage: sPLA2-X Inhibitor 31 Exhibits ~3-Fold Greater Potency than ROC-0929 on Recombinant sPLA2-X

sPLA2-X Inhibitor 31 demonstrates an IC50 of 26 nM against recombinant human sPLA2-X, which is approximately 3-fold more potent than the comparator ROC-0929 (IC50 = 80 nM) in isolated enzyme assays .

sPLA2-X IC50 Potency

Selectivity Profile: sPLA2-X Inhibitor 31 Offers 12-Fold and 80-Fold Selectivity Over sPLA2-IIa and sPLA2-V

sPLA2-X Inhibitor 31 displays 12-fold selectivity for sPLA2-X over sPLA2-IIa (IC50 310 nM vs 26 nM) and 80-fold selectivity over sPLA2-V (IC50 2230 nM vs 26 nM) . This contrasts with broad-spectrum sPLA2 inhibitors like varespladib, which show limited isoform discrimination .

Selectivity sPLA2-IIa sPLA2-V

Functional Inhibition: sPLA2-X Inhibitor 31 Blocks sPLA2-X-Mediated HDL Lipolysis with an IC50 of 270 nM

In a physiologically relevant functional assay, sPLA2-X Inhibitor 31 inhibits sPLA2-X-mediated lipolysis of high-density lipoprotein (HDL) with an IC50 of 270 nM . This demonstrates its ability to suppress the enzymatic activity of sPLA2-X in a complex, substrate-rich environment beyond isolated enzyme assays.

HDL Lipolysis Functional Assay

Off-Target Selectivity: sPLA2-X Inhibitor 31 Demonstrates Minimal Binding to a Broad Panel of Biological Targets

In a broad-panel screening, sPLA2-X Inhibitor 31 displayed no significant binding to a large panel of biological targets, including ion channels, enzymes, and transporters that might be related to toxicity . This is a key differentiator from less characterized or broader-spectrum sPLA2 inhibitors.

Off-Target Selectivity Safety Pharmacology

Optimal Research Applications for sPLA2-X Inhibitor 31 Based on Quantified Differentiation


Deconvoluting sPLA2-X-Specific Roles in Atherosclerosis and Cardiovascular Inflammation

Given its 12-fold and 80-fold selectivity over sPLA2-IIa and sPLA2-V, sPLA2-X Inhibitor 31 is ideally suited for in vitro and ex vivo studies aiming to isolate sPLA2-X contributions to HDL modification, foam cell formation, and vascular inflammation [1]. Use in macrophage and endothelial cell models where both sPLA2-X and sPLA2-IIa are expressed will yield isoform-specific insights unattainable with broad-spectrum inhibitors [2].

Investigating sPLA2-X in Allergic Asthma and Eicosanoid Signaling

The potent inhibition of sPLA2-X (IC50 26 nM) and the compound's demonstrated ability to block HDL lipolysis (IC50 270 nM) support its use in cellular models of arachidonic acid release and eicosanoid production . This is particularly relevant in eosinophil and mast cell studies, where sPLA2-X is implicated in cysteinyl leukotriene synthesis and allergic sensitization [3]. The 3-fold potency advantage over ROC-0929 suggests potentially lower effective concentrations in these assays.

Target Validation Studies Requiring a Clean Off-Target Profile

The broad-panel screening data showing no significant off-target binding positions sPLA2-X Inhibitor 31 as a preferred chemical probe for rigorous target validation. In phenotypic screening campaigns or CRISPR-based target identification studies, the minimized risk of polypharmacology ensures that observed effects can be more confidently attributed to sPLA2-X inhibition.

Comparative sPLA2 Isoform Pharmacology

The well-defined selectivity profile (IC50 values: sPLA2-X 26 nM, sPLA2-IIa 310 nM, sPLA2-V 2230 nM) enables precise titration of isoform-specific effects in side-by-side experiments. Researchers can use the compound to establish concentration-response relationships that differentiate sPLA2-X from sPLA2-IIa and sPLA2-V activities, a capability not possible with non-selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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